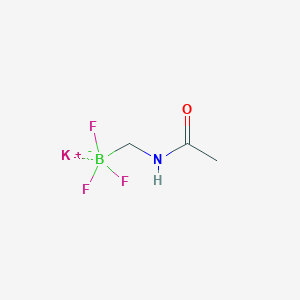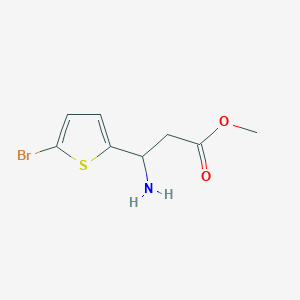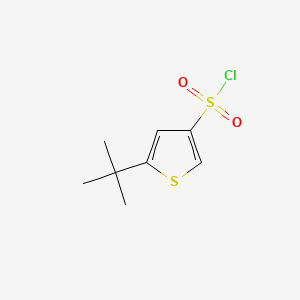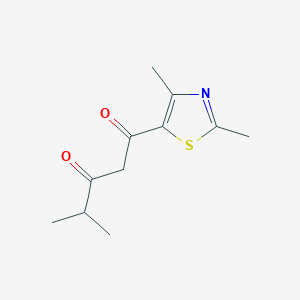![molecular formula C14H13NO2S B13476699 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 3-methylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the pyridine ring.
Attachment of the 3-Methylphenylmethyl Moiety: This can be achieved through Friedel-Crafts alkylation or other suitable alkylation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid depends on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfanyl group and the carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
- 5-{[(Phenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(4-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(2-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
Comparison:
- Structural Differences: The position and nature of the substituents on the phenyl ring can influence the compound’s reactivity and properties.
- Uniqueness: 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl group, which can affect its steric and electronic properties, leading to different reactivity and potential applications compared to its analogs.
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
5-[(3-methylphenyl)methylsulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-10-3-2-4-11(7-10)9-18-12-5-6-13(14(16)17)15-8-12/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
SYDXTWGNNRXOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)

![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)








![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)


